(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one
Description
(1E,4E)-1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one is a diarylpentadienone derivative characterized by a conjugated dienone core with a dimethylamino group at position 1 and a 3-(trifluoromethyl)phenyl substituent at position 3. This compound belongs to a broader class of 1,5-diarylpenta-1,4-dien-3-ones, which are structurally analogous to curcumin and its derivatives.
Below, we compare its hypothesized properties with those of similar compounds.
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-18(2)9-8-13(19)7-6-11-4-3-5-12(10-11)14(15,16)17/h3-10H,1-2H3/b7-6+,9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZCCUFMEHAHAA-BLHCBFLLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of a dimethylamino-substituted aldehyde with a trifluoromethyl-substituted benzaldehyde under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction conditions. Industrial methods also emphasize safety and environmental considerations, ensuring that the production process is both efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the trifluoromethyl-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The compound’s key structural distinction lies in its dimethylamino and 3-trifluoromethylphenyl substituents. These groups differentiate it from other analogs, such as:
- (1E,4E)-1-(1-(sec-Butyl)-1H-imidazol-2-yl)-5-(3-methylisoxazol-4-yl)penta-1,4-dien-3-one (): Contains a bulky sec-butyl-imidazolyl group and a methylisoxazole moiety, which may reduce solubility compared to the dimethylamino group .
- (1E,4E)-1-(4-Fluorophenyl)-5-(4-(6-methylquinazolin-4-yloxy)phenyl)penta-1,4-dien-3-one (): Features a fluorophenyl group and a quinazoline ring, lacking the trifluoromethyl group’s electron-withdrawing effects .
Table 1: Structural Comparison
Antiproliferative Activity
- Curcumin Analogs : Asymmetric analogs like (1E,4E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one (F3) exhibit cytotoxicity in MCF-7 breast cancer cells (IC₅₀ < 10 μM) by inducing ROS generation and mitochondrial apoptosis . The target compound’s trifluoromethyl group may enhance similar mechanisms due to increased electrophilicity .
- Imidazole Derivatives: Compounds with sec-butyl-imidazolyl groups () show moderate antiproliferative activity in prostate epithelial cells (IC₅₀: 10–50 μM) . The dimethylamino group in the target compound could improve cellular uptake via increased polarity.
Antiviral Activity
- Thiadiazole Derivatives : (1E,4E)-1-(2,3-dimethoxyphenyl)-5-(4-(thiadiazol-2-ylthio)phenyl)penta-1,4-dien-3-one (4d, ) inhibits tobacco mosaic virus (TMV) with a 79% curative rate, attributed to the thiadiazole moiety’s interaction with viral proteins . The target compound’s trifluoromethyl group may similarly disrupt viral replication via hydrophobic interactions .
- Oxime Ether Derivatives : (1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-((6-chloropyridin-3-yl)methyl) oxime (5d, ) shows a 66.9% TMV inhibition rate, higher than ribavirin (61.8%) . The absence of an oxime group in the target compound may reduce this specific activity but enhance metabolic stability.
Pesticidal and Insecticidal Activity
Physicochemical Properties
- Solubility: The dimethylamino group increases water solubility compared to non-polar analogs like (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (), which relies on fluorine’s moderate polarity .
- Melting Point : Most analogs have melting points between 78–145°C (). The target compound’s melting point is likely similar, though the trifluoromethyl group may lower it slightly due to reduced crystallinity .
Biological Activity
The compound (1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one , also known by its CAS number 1275577-02-0 , is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 345.364 g/mol
- Structure : The molecule features a penta-1,4-dienone backbone with a dimethylamino group and a trifluoromethyl-substituted phenyl ring.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer properties and effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of human cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies reveal that the compound activates caspase pathways leading to programmed cell death.
The proposed mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It has been suggested that this compound can interfere with critical signaling pathways involved in cell survival and proliferation.
Study 1: Cytotoxicity Assessment
A detailed study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via ROS generation |
| A549 (Lung) | 12.8 | Caspase activation |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis in treated tumors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common route for α,β-unsaturated ketones. Aromatic aldehydes react with ketones under basic conditions (e.g., NaOH or KOH in ethanol). For analogs, substituent-dependent optimization is critical: electron-withdrawing groups like trifluoromethyl require longer reaction times (48–72 hours) and controlled temperatures (60–80°C) to avoid side reactions. Catalysts like piperidine or acetic acid improve yields (typically 60–85%) .
Q. How can spectroscopic techniques (FTIR, Raman, NMR) confirm the structure of this compound?
- Methodological Answer :
- FTIR/Raman : The conjugated enone system (C=O and C=C stretches) appears at 1650–1700 cm⁻¹ (FTIR) and 1550–1600 cm⁻¹ (Raman). The trifluoromethyl group shows strong absorptions near 1150–1250 cm⁻¹ (C-F stretches) .
- NMR : The dimethylamino group (-N(CH₃)₂) gives a singlet at δ 2.8–3.2 ppm (¹H) and δ 40–45 ppm (¹³C). The penta-1,4-dien-3-one backbone exhibits vinyl proton signals at δ 6.5–7.5 ppm (¹H) and carbonyl carbon at δ 190–200 ppm (¹³C) .
Q. What crystallographic parameters validate the (1E,4E) configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms stereochemistry. For analogous compounds, torsion angles between C1-C2-C3-C4 and C4-C5-C6-C7 are typically 175–180°, confirming the trans (E) configuration. The trifluoromethyl group induces planarity, with dihedral angles <10° relative to the phenyl ring .
Advanced Research Questions
Q. How do quantum chemical calculations (DFT) predict electronic and nonlinear optical (NLO) properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), polarizability, and hyperpolarizability. The trifluoromethyl group reduces HOMO-LUMO gaps (3.5–4.0 eV), enhancing NLO activity. Solvent effects (PCM model) show dielectric medium-dependent dipole moments (5–7 Debye) .
Q. What QSAR/QSPR models correlate structural features with bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like molar refractivity, logP, and topological polar surface area (TPSA) predict pharmacokinetic properties. For antiviral analogs, substituents at the 3-(trifluoromethyl)phenyl position increase lipophilicity (logP >3.5), correlating with enhanced cellular uptake .
Q. How do electron-withdrawing substituents (e.g., CF₃) influence reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group deactivates the phenyl ring, reducing electrophilic substitution rates. Palladium-catalyzed couplings (Suzuki-Miyaura) require electron-rich boronic acids and optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF at 100°C) to achieve moderate yields (40–60%) .
Key Considerations for Data Contradictions
- Spectral Variability : Substituent electronic effects (e.g., CF₃ vs. NO₂) shift absorption bands. Always compare data under identical solvent and instrument conditions .
- Crystallographic Discrepancies : Thermal motion (B-factors >5 Ų) in SCXRD may distort bond lengths. Use high-resolution (<1.0 Å) data for accurate comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
